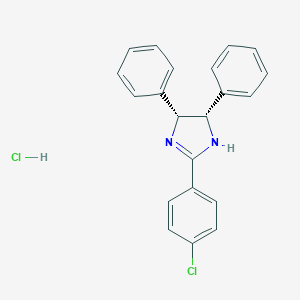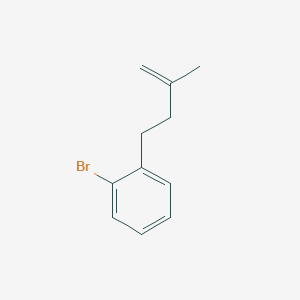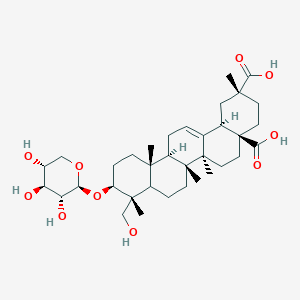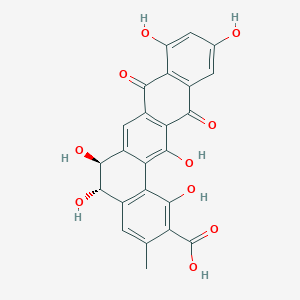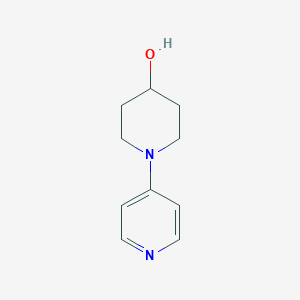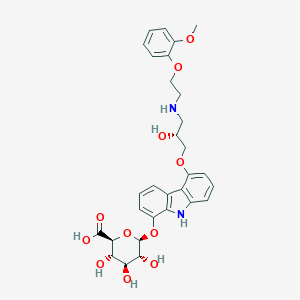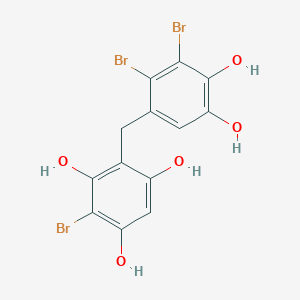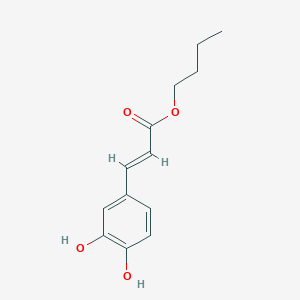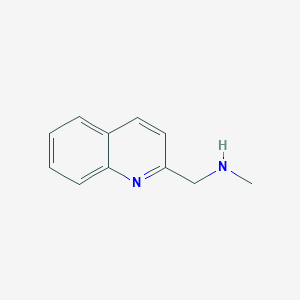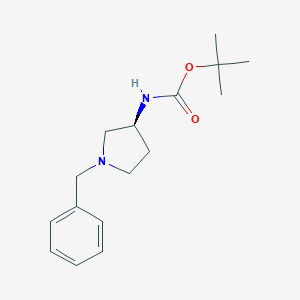
(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate
Vue d'ensemble
Description
(S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate is a compound that serves as an important intermediate in the synthesis of various pharmacologically active molecules. The compound features a pyrrolidine ring, which is a common motif in many bioactive compounds, and the tert-butyl carbamate group, which is often used as a protecting group in organic synthesis .
Synthesis Analysis
The synthesis of related carbamate compounds often involves multi-step processes that can include protection-deprotection strategies, cyclopropanation, and asymmetric aldol reactions. For instance, the synthesis of a similar compound, tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate, was achieved from L-Serine through a seven-step process, including esterification, Boc protection, and Corey-Fuchs reaction, with an overall yield of 41% . Another related synthesis utilized an iodolactamization as a key step to produce a highly functionalized intermediate for CCR2 antagonists . These methods highlight the complexity and the need for precise control over reaction conditions to achieve the desired stereochemistry and functional group protection.
Molecular Structure Analysis
The molecular structure of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate includes a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of the benzyl group adds aromatic character to the molecule, which can influence its reactivity and interaction with biological targets. The tert-butyl carbamate moiety is a common protecting group for amines, providing steric bulk and stability against various reaction conditions .
Chemical Reactions Analysis
Compounds similar to (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate can undergo a variety of chemical reactions. For example, the tert-butyl carbamate protecting group can be removed under acidic conditions or by hydrogenolysis. The benzyl group can participate in nucleophilic substitution reactions or can be removed by hydrogenation in the presence of a palladium catalyst. The pyrrolidine ring can engage in cycloaddition reactions, as demonstrated by the Cu(I)-catalyzed [3+2] cycloadditions involving tert-butyl (S)-(3-oxopent-4-yn-2-yl)carbamate .
Physical and Chemical Properties Analysis
The physical and chemical properties of (S)-tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate would be influenced by its functional groups. The tert-butyl group is known for its bulkiness, which can affect the solubility and boiling point of the compound. The benzyl group contributes to the compound's aromaticity, potentially affecting its UV absorption characteristics. The pyrrolidine ring, being a heterocycle, can participate in hydrogen bonding and influence the compound's boiling point and solubility in polar solvents .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis of N-substituted Pyrrolidin-3-ylmethanamine : This study presents an efficient seven-step process for synthesizing tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate, starting from itaconic acid ester. The process is described as simple, cost-efficient, and environmentally friendly (Geng Min, 2010).
Structural Characterization of Carbamate Derivatives : A study on two carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, involves their synthesis and structural characterization using single crystal X-ray diffraction. The research highlights the interplay of various hydrogen bonds forming three-dimensional architecture in these compounds (U. Das et al., 2016).
Chemical Reactions and Transformations
Metalation and Alkylation of tert-Butyl Carbamate Derivatives : This paper investigates the ability of tert-butyl carbamate derivatives of aminomethyltrialkylsilanes to undergo metalation between nitrogen and silicon, followed by reaction with electrophiles. The study explores efficient pathways for preparing α-functionalized α-amino silanes (S. Sieburth et al., 1996).
Cu(I)-Catalyzed Cycloadditions : A study on Cu(I)-catalyzed [3+2] cycloadditions of tert-butyl (S)-(3-oxopent-4-yn-2-yl)carbamate to 1-benzylidenepyrazole-3-one-derived azomethine imines explores regio- and stereo-selective 1,3-dipolar cycloadditions. The research is significant for its exploration of efficient reaction conditions and product characterization (Eva Pušavec et al., 2014).
Intermediates in Synthesis
Synthesis of (R)-Tert-Butyl Benzyl(1-((Tert-Butyldimethylsilyl)Oxy)But-3-Yn-2-Yl)Carbamate : This study involves the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, a key intermediate of the natural product jaspine B. It highlights a multi-step process starting from L-Serine, with potential applications in synthesizing compounds with cytotoxic activity against human carcinoma cell lines (L. Tang et al., 2014).
Preparation of tert-Butyl ((S)-1-((R)-Oxiran-2-yl)-2-phenylethyl)carbamate : A study describing a high-yielding preparation method for this compound, utilizing Boc-involved neighboring group participation mediated by thionyl chloride. The study emphasizes advantages in simplicity, yield, and purification (Tao Li et al., 2015).
Mécanisme D'action
Propriétés
IUPAC Name |
tert-butyl N-[(3S)-1-benzylpyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)17-14-9-10-18(12-14)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,17,19)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOIDJGLYWEUEK-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

